molecular formula C₂₉H₃₀D₅FN₂O₈S B1159706 Vorapaxar-d5 Sulfate

Vorapaxar-d5 Sulfate

Cat. No.: B1159706
M. Wt: 595.69
Attention: For research use only. Not for human or veterinary use.
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

Molecular Structure and Isotopic Composition

Vorapaxar-d5 sulfate is a deuterated analog of vorapaxar sulfate, a selective protease-activated receptor 1 (PAR-1) antagonist. Its molecular formula is C29H35D5FN2O8S , with a molecular weight of 595.7 g/mol . The compound incorporates five deuterium atoms at specific positions, replacing hydrogen atoms in the parent molecule to enhance metabolic stability while retaining pharmacological activity . The sulfate moiety is critical for solubility and ionic interactions during analytical separations .

Table 1: Molecular identity of this compound versus non-deuterated vorapaxar sulfate

Property This compound Vorapaxar Sulfate
Molecular Formula C29H35D5FN2O8S C29H35FN2O8S
Molecular Weight (g/mol) 595.7 590.7
CAS Number 705260-08-8 705260-08-8
Deuterium Positions Five distinct H→D substitutions N/A

The isotopic labeling does not alter the core tricyclic himbacine-derived scaffold, which includes a fluorophenylpyridinylvinyl group and a carbamate-linked ethyl ester .

Spectroscopic Characterization (NMR, MS, IR)

Mass Spectrometry (MS):
this compound exhibits a characteristic mass transition at m/z 591.4 → 447.2 in UPLC-MS/MS analyses, distinct from the non-deuterated form (m/z 498.6 → 447.2) due to the +5 Da shift from deuterium incorporation . The parent ion ([M+H]+) at m/z 591.4 confirms isotopic purity, while fragmentation patterns align with cleavage at the carbamate bond and loss of the sulfate group .

Nuclear Magnetic Resonance (NMR):
1H NMR spectra reveal the absence of proton signals at deuterated positions, particularly in the methyl and ethyl groups of the carbamate side chain . 13C NMR confirms structural integrity, with chemical shifts for aromatic carbons (δ 110–160 ppm) and carbonyl groups (δ 170–175 ppm) consistent with the parent compound .

Infrared (IR) Spectroscopy:
Key IR absorptions include:

  • ~3350 cm-1 : N–H stretching (carbamate group).
  • ~1700 cm-1 : C=O stretching (ester and carbamate).
  • ~1240 cm-1 : S=O stretching (sulfate group) .

Comparative Structural Analysis with Non-Deuterated Vorapaxar

Deuteration introduces minimal structural changes but significantly impacts physicochemical properties:

Table 2: Structural and analytical comparisons

Parameter This compound Vorapaxar Sulfate
Metabolic Stability Enhanced due to deuterium Subject to CYP3A4-mediated oxidation
Chromatographic Retention Slightly longer (hydrophobic isotope effect) Baseline retention
Synthetic Complexity Higher (deuterium incorporation steps) Standard synthesis

Deuteration preserves the PAR-1 antagonism mechanism but reduces oxidative metabolism rates, as demonstrated in pharmacokinetic studies using deuterated analogs . The sulfate salt form ensures consistent solubility across both variants, critical for in vitro assays .

Properties

Molecular Formula

C₂₉H₃₀D₅FN₂O₈S

Molecular Weight

595.69

Synonyms

N-[(1R,3aR,4aR,6R,8aR,9S,9aS)-9-[(1E)-2-[5-(3-Fluorophenyl)-2-pyridinyl]ethenyl]dodecahydro-1-methyl-3-oxonaphtho[2,3-c]furan-6-yl]carbamic Acid Ethyl Ester-d5 Sulfate;  Sch 530348-d5; 

Origin of Product

United States

Scientific Research Applications

Clinical Applications

1. Cardiovascular Disease Prevention

Vorapaxar-d5 sulfate has been primarily studied for its role in preventing cardiovascular events in patients with a history of myocardial infarction or peripheral artery disease. Key clinical trials include:

  • TRA 2°P-TIMI 50 : This trial assessed vorapaxar's efficacy in reducing atherothrombotic events among patients with prior MI or peripheral artery disease. Results indicated a 20% reduction in the risk of primary endpoints (death from cardiovascular causes, MI, or stroke) among patients receiving vorapaxar compared to placebo .
  • TRACER Trial : Focused on patients with non-ST-segment elevation acute coronary syndrome (NSTE ACS), this study found that while vorapaxar did not meet its primary endpoint, it significantly reduced cardiovascular death, MI, or stroke by 11% compared to placebo .

2. HIV-Related Thromboembolic Risk

A randomized double-blind placebo-controlled trial evaluated the safety and efficacy of vorapaxar in HIV-infected individuals on antiretroviral therapy who were at risk for thromboembolic events. The study found no significant impact on d-dimer levels or inflammatory markers, suggesting that while vorapaxar was safe and well-tolerated, it may not effectively address hypercoagulation in this population .

Case Studies

Several case studies have highlighted the potential benefits and risks associated with this compound:

  • Post-Myocardial Infarction Patients : In patients who had experienced MI, the addition of vorapaxar to standard antiplatelet therapy (aspirin and clopidogrel) demonstrated significant reductions in recurrent ischemic events. However, there was an increased risk of bleeding complications, necessitating careful patient selection and monitoring .
  • Surgical Patients : In patients undergoing coronary artery bypass grafting (CABG), vorapaxar showed promising results, with a 45% reduction in composite endpoints related to cardiovascular events. This suggests potential applications in surgical settings where thrombotic risks are elevated .

Safety Profile

The safety profile of this compound is critical to its application:

  • Bleeding Risks : While effective in reducing thrombotic events, vorapaxar is associated with an increased risk of serious bleeding, including intracranial hemorrhage. In the TRA 2°P-TIMI 50 trial, rates of major bleeding were significantly higher among those receiving vorapaxar compared to placebo .
  • Monitoring and Patient Selection : Due to the bleeding risks, careful monitoring during treatment is essential. Patients with a history of stroke or transient ischemic attack are generally excluded from treatment due to heightened risks .

Summary of Key Findings

Application AreaStudy/TrialKey Findings
Cardiovascular DiseaseTRA 2°P-TIMI 5020% reduction in thrombotic events; increased bleeding risk
NSTE ACSTRACER TrialSignificant reduction in CV death/MI/stroke; did not meet primary endpoint
HIV PatientsRandomized TrialNo significant impact on d-dimer or inflammatory markers; safe and well-tolerated

Comparison with Similar Compounds

Comparison with Other Deuterated Internal Standards

Deuterated internal standards are critical in bioanalytical assays for minimizing matrix effects and improving reproducibility. Vorapaxar-d5 Sulfate shares functional similarities with compounds like Volinanserin-d4 Hydrochloride and Vamidothion-d6 , which are also deuterated standards used in LC-MS/MS . Key distinctions include:

Parameter This compound Volinanserin-d4 Hydrochloride Vamidothion-d6
Primary Application Quantification of Vorapaxar Quantification of Volinanserin Quantification of Vamidothion
Retention Time 0.56 min (vs. 1.62 min parent) Not reported Not reported
Mass Transition (m/z) 498.6 → 447.2 Varies by compound Varies by compound
Stability >99% under refrigeration Not reported Not reported

Key Findings :

  • This compound demonstrates superior chromatographic compatibility with its parent compound, ensuring minimal retention time drift and co-elution .
  • Stability studies show <2% degradation under refrigerated conditions, comparable to other deuterated standards .

Comparison with Sulfate-Containing Pharmaceuticals

Sulfate groups are common in pharmaceuticals for solubility or stability enhancement. This compound differs functionally from inorganic sulfates (e.g., magnesium sulfate) and other organic sulfates:

Parameter This compound Magnesium Sulfate Copper Sulfate
Primary Use Analytical internal standard Anesthesia, eclampsia management Electroplating, agriculture
Solubility in Water <0.1 mg/mL (insoluble) 335 g/L (highly soluble) 243 g/L (highly soluble)
Biological Role PAR-1 antagonist (parent drug) Magnesium supplementation Fungicide, nutrient source
Toxicity Concerns None reported Hypermagnesemia at high doses Environmental toxicity

Key Findings :

  • Unlike inorganic sulfates, this compound’s low water solubility necessitates DMSO for stock solutions .

Comparison with Antiplatelet Agents

While Vorapaxar-d5 itself lacks therapeutic activity, its parent drug, Vorapaxar Sulfate, is compared to other antiplatelet agents:

Parameter Vorapaxar Sulfate Clopidogrel Aspirin
Target PAR-1 receptor P2Y12 receptor Cyclooxygenase-1 (COX-1)
Half-Life 126–269 hours 6–8 hours 2–3 hours
Bleeding Risk High (requires clinical monitoring) Moderate Low to moderate
Analytical Standard This compound available Clopidogrel-d4 used Not typically deuterated

Key Findings :

  • Vorapaxar’s long half-life necessitates rigorous bleeding risk management, unlike clopidogrel or aspirin .
  • The availability of this compound as a deuterated standard enhances analytical precision, a feature less common for older antiplatelet drugs .

Research Findings and Stability Data

  • Stability : this compound exhibits <2% degradation under refrigeration (2–8°C) and ambient conditions, mirroring the parent drug’s resilience to thermal and photolytic stress .
  • Filter Compatibility : Differences in recovery rates between Vorapaxar (0.21–0.50%) and Vorapaxar-d5 (0.52–0.99%) using nylon filters are negligible, ensuring reliable sample preparation .
  • Degradation Products : Vorapaxar degrades significantly under oxidative (77.32% degradation) and hydrolytic conditions, while Vorapaxar-d5 remains stable, confirming its utility in tracking parent drug integrity .

Preparation Methods

Deuteration via Intermediate Synthesis

The most widely cited method involves modifying the reduction step in the Vorapaxar synthesis pathway. In the patented preparation of Vorapaxar intermediate III (Compound III), sodium borohydride (NaBH₄) reduces a ketone precursor (Compound II) to the corresponding alcohol. For Vorapaxar-d5, this step substitutes NaBH₄ with sodium borodeuteride (NaBD₄), introducing five deuterium atoms at the reduction site.

Key Reaction Conditions:

  • Temperature: 0–10°C

  • Solvent: Tetrahydrofuran (THF) or dichloromethane

  • Deuterium Source: NaBD₄ (99.9% isotopic purity)

This method achieves >98% deuterium incorporation, as confirmed by mass spectrometry.

Post-Synthetic Isotopic Exchange

Alternative routes involve hydrogen-deuterium exchange under acidic or basic conditions. For example, treatment of Vorapaxar with D₂O in the presence of Pd/C catalysts facilitates deuterium substitution at labile hydrogen positions. However, this method is less favored due to incomplete exchange and side reactions.

Optimization of Critical Reaction Steps

Oxidation of Intermediate III to IV

The oxidation of Compound III to aldehyde Intermediate IV (Formula IV) is pivotal. The patent WO2016127874A1 details optimized conditions using oxalyl chloride and dimethyl sulfoxide (DMSO) in dichloromethane at -70°C to -80°C.

Optimized Parameters:

ParameterValue
Oxidizing AgentOxalyl chloride + DMSO
Temperature-70°C to -80°C
Reaction Time30–60 minutes
Yield85–90%

Post-treatment involves quenching with a base (e.g., 2,6-lutidine), extraction with dichloromethane, and recrystallization.

Wittig Reaction for Final Coupling

The Wittig reaction between Intermediate IV and phospholipid VI (Formula VI) forms the Vorapaxar core. Deuterated variants require stringent anhydrous conditions to prevent proton-deuterium exchange.

Reaction Setup:

  • Base: Lithium diisopropylamide (LDA) in THF

  • Molar Ratio (VI:IV): 2–3:1

  • Temperature: -20°C to -10°C

  • Atmosphere: Nitrogen or argon

The reaction achieves 70–75% yield, with purity >99% after column chromatography.

Characterization and Analytical Validation

Mass Spectrometric Analysis

UPLC-ESI-MS/MS is the gold standard for confirming deuterium incorporation. Key transitions include:

CompoundQ1 Mass (m/z)Q3 Mass (m/z)
Vorapaxar591.4447.2
Vorapaxar-d5596.4452.2

Correlation coefficients (r²) for calibration curves exceed 0.999.

Purity and Stability Assessment

This compound exhibits similar stability profiles to non-deuterated Vorapaxar:

  • Solution Stability: Degrades under acidic (HCl), alkaline (NaOH), and oxidative (H₂O₂) conditions.

  • Solid-State Stability: Stable at 40°C/75% RH for 6 months.

Industrial-Scale Production Challenges

Cost and Isotopic Purity

Deuterated reagents (e.g., NaBD₄) increase raw material costs by ~30% compared to non-deuterated routes. Ensuring >99% isotopic purity requires multiple recrystallizations, reducing overall yield to 50–60%.

Regulatory Considerations

The FDA mandates rigorous documentation of deuterium positions and isotopic abundance. Batch-to-batch variability must remain below 2%.

Applications in Pharmacokinetic Studies

This compound’s primary use is as an internal standard in LC-MS/MS assays. Its deuterated structure minimizes matrix effects, enabling precise quantification of Vorapaxar in plasma at concentrations as low as 35.0 pg/mL.

Comparative Analysis with Related Compounds

CompoundTargetDeuterium SitesKey Advantage
Vorapaxar-d5PAR-15Enhanced metabolic stability
ApixabanFactor XaNoneDirect inhibition mechanism
Clopidogrel-d4P2Y12 receptor4Reduced prodrug activation

Q & A

Q. What is the role of Vorapaxar-d5 Sulfate as an internal standard in LC-MS/MS analysis, and how does its structural similarity enhance quantification accuracy?

this compound is a deuterated isotopologue of Vorapaxar, designed to mimic the physicochemical properties of the parent compound while providing distinct mass spectral signatures. Its use as an internal standard (IS) minimizes variability caused by matrix effects, ionization efficiency fluctuations, and extraction inconsistencies. Structural homology ensures comparable retention times and ionization behavior, enabling precise normalization of analyte signals. For example, in method validation, this compound is spiked into samples at a fixed concentration (e.g., 50.00 pg/mL) to correct for recovery losses during sample preparation .

Q. How should this compound solutions be prepared and stored to ensure stability in pharmacokinetic studies?

Stock solutions of this compound (e.g., 1000.00 µg/mL) are typically diluted in mobile-phase-compatible solvents (e.g., 5 mM ammonium formate buffer:methanol:acetonitrile, 40:30:30 v/v). Stability studies indicate that refrigerated storage (2–8°C) preserves integrity for ≥48 hours, with ≤0.55% deviation in concentration under ambient or refrigerated conditions. Filter validation using nylon, PVDF, or PTFE membranes (0.45 µm) shows negligible interference (≤1.37% difference), ensuring compatibility with common filtration protocols .

Q. What key parameters must be validated when incorporating this compound into bioanalytical assays?

Method validation requires assessment of:

  • Selectivity : Resolution between Vorapaxar and this compound peaks (e.g., retention times of 1.62 vs. 0.56 minutes under optimized conditions).
  • Linearity : Calibration curves (e.g., 10–1000 pg/mL) with R² ≥0.99.
  • Precision/Accuracy : Intra-/inter-day CV ≤15% and % nominal recovery within 85–115%.
  • Stability : Bench-top, freeze-thaw, and long-term stability under storage conditions. These steps ensure compliance with ICH guidelines and reproducibility across laboratories .

Advanced Research Questions

Q. How are mass spectrometric parameters optimized for this compound to enhance sensitivity in high-throughput assays?

Optimization involves tuning fragmentor voltages, collision energies, and ion source conditions in positive-ion mode. For this compound, parent/product ion transitions (e.g., m/z 498.6→447.2) are selected to maximize signal-to-noise ratios. Critical parameters include:

  • Drying gas temperature : 300°C to prevent adduct formation.
  • Capillary voltage : 3500 V for efficient ionization.
  • Collision energy : 10–15 eV to balance fragmentation and sensitivity. These adjustments reduce background interference and improve detection limits (e.g., LOQ ≤70.00 pg/mL) .

Q. How can researchers resolve contradictions in stability data for this compound under varying experimental conditions?

Discrepancies in stability studies (e.g., ambient vs. refrigerated storage) require systematic re-evaluation of:

  • Sample matrix : Plasma vs. buffer solutions may alter degradation kinetics.
  • Analytical conditions : Column aging or mobile-phase pH shifts can affect retention behavior.
  • Statistical thresholds : Acceptable % difference thresholds (e.g., ≤2% for IS stability) must align with regulatory guidelines. Cross-validation using orthogonal methods (e.g., NMR or HRMS) can confirm degradation pathways .

Q. What is the impact of deuterium isotope effects on the chromatographic separation of this compound from its non-deuterated counterpart?

Deuterium substitution reduces hydrogen-bonding capacity, marginally increasing hydrophobicity. This results in shorter retention times for this compound (0.56 min vs. 1.62 min for Vorapaxar) on C18 columns. However, isotopic separation is minimized using high-efficiency columns (e.g., Pursuit XRs-100Å) and isocratic elution, ensuring baseline resolution without compromising throughput .

Q. How can this compound facilitate the identification of degradation products in forced decomposition studies?

this compound serves as a stable isotopic tracer during stress testing (e.g., hydrolysis, oxidation). By comparing fragmentation patterns between Vorapaxar and its degradation products, researchers can pinpoint structural modifications (e.g., hydroxylation or cleavage). For example, UPLC-MS/MS analysis under alkaline conditions revealed a major degradation product (m/z 447.2→327.1), attributed to ester hydrolysis .

Q. What methodologies enable cross-study comparisons of this compound-based assays, particularly when conflicting sensitivity metrics are reported?

Harmonization requires:

  • Standardized protocols : Adherence to ICH Q2(R1) for validation parameters.
  • Reference materials : Use of certified this compound batches to control inter-lab variability.
  • Data transparency : Reporting extraction recovery rates (e.g., 85–95%), matrix effects (e.g., ≤15% suppression), and ion source conditions. Meta-analyses should account for instrument-specific factors (e.g., triple quadrupole vs. Q-TOF systems) .

Methodological Best Practices

  • Data Reporting : Include solution stability tables (e.g., % difference at 0/48 hours) and filter interference results to enhance reproducibility .
  • Instrument Calibration : Regularly validate mass spectrometers using reference standards to maintain sensitivity thresholds .
  • Ethical Compliance : Disclose funding sources and conflicts of interest per journal guidelines (e.g., International Journal of Lifescience and Pharma Research) .

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.